BenchChemオンラインストアへようこそ!

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Blood-Brain Barrier Permeability CNS Drug Discovery Lipophilicity Optimization

This compound uniquely combines a reactive 4-iodo handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) with a terminal nitrile for downstream diversification, eliminating post-coupling N-alkylation steps. Its LogP (2.11) and TPSA (42 Ų) fall within the CNS MPO sweet spot, making it a proven building block for BBB-penetrant neurodegenerative disease candidates (Pfizer WO2024). Available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) for reproducible synthesis.

Molecular Formula C8H10IN3
Molecular Weight 275.09 g/mol
CAS No. 1170855-52-3
Cat. No. B1328204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
CAS1170855-52-3
Molecular FormulaC8H10IN3
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC#N)C)I
InChIInChI=1S/C8H10IN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
InChIKeyMQWUQDVGKJISJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: A Bifunctional Pyrazole Building Block for Cross-Coupling and CNS-Targeted Library Synthesis


3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS 1170855-52-3) is a heterocyclic compound featuring an iodinated pyrazole core substituted with methyl groups at the 3- and 5-positions and a nitrile-functionalized propyl side chain . This structure confers dual reactivity: the 4-iodo substituent serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), while the terminal nitrile group offers a site for further functionalization (e.g., reduction to amine, hydrolysis to carboxylic acid) or serves as a hydrogen-bond acceptor for target engagement [1]. The compound is commercially available at 95% purity from multiple vendors, with batch-specific QC documentation (NMR, HPLC, GC) supporting reproducibility in medicinal chemistry and agrochemical research .

Why 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Cannot Be Interchanged with Common Pyrazole Analogs in CNS and Cross-Coupling Applications


Substituting this compound with structurally similar pyrazoles—such as 4-iodo-3,5-dimethylpyrazole (CAS 2033-45-6) lacking the nitrile side chain, or 3-(1H-pyrazol-1-yl)propanenitrile (CAS 88393-88-8) lacking iodine—fundamentally alters both reactivity and physicochemical properties. The iodine substituent is essential for cross-coupling efficiency; its replacement with bromo or chloro analogs reduces dehalogenation side reactions but sacrifices coupling yields under certain conditions [1]. Simultaneously, the nitrile-bearing propyl chain increases lipophilicity (ACD/LogP ~2.11 vs. ~1.63 for the des-nitrile analog) and polar surface area (TPSA ~42 Ų vs. ~29 Ų), parameters directly predictive of blood–brain barrier (BBB) permeability and oral bioavailability . A patent application (Pfizer, WO2024) explicitly leverages this substitution pattern to enhance BBB penetration in neurodegenerative disease candidates [2]. Generic substitution would therefore compromise either synthetic utility or CNS pharmacokinetic profile.

Quantitative Differentiation of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Against Closest Analogs: A Procurement-Focused Evidence Summary


Increased Lipophilicity (LogP) vs. 4-Iodo-3,5-dimethylpyrazole Correlates with Enhanced CNS Penetration Potential

The target compound exhibits a predicted ACD/LogP of 2.11, which is 0.48 log units higher than the 1.63 LogP of 4-iodo-3,5-dimethylpyrazole (CAS 2033-45-6), a close analog lacking the nitrile side chain . This increase in lipophilicity falls within the optimal range (LogP 1.5–3.5) associated with passive BBB permeation, a property explicitly cited in a Pfizer patent application (WO2024) describing derivatives of this compound for neurodegenerative disease applications [1].

Blood-Brain Barrier Permeability CNS Drug Discovery Lipophilicity Optimization

Elevated Polar Surface Area (TPSA) vs. 4-Iodo-3,5-dimethylpyrazole Enhances Hydrogen-Bonding Capacity Without Compromising Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 41.6–42 Ų, compared to 28.68 Ų for 4-iodo-3,5-dimethylpyrazole . The +13 Ų increase arises from the nitrile group's contribution, providing an additional hydrogen-bond acceptor site without exceeding the TPSA threshold (<90 Ų) typically required for oral absorption and BBB penetration. This balanced profile (LogP ~2.1, TPSA ~42) aligns with CNS multiparameter optimization (MPO) guidelines for lead-like compounds [1].

Physicochemical Property Optimization Oral Bioavailability CNS Multiparameter Optimization

Bifunctional Cross-Coupling Handle vs. Mono-Functional Pyrazole Analogs Reduces Synthetic Steps in Complex Molecule Assembly

The target compound integrates both an iodopyrazole core (cross-coupling electrophile) and a nitrile-terminated side chain (nucleophile or functional group handle) in a single, commercially available building block. This contrasts with 4-iodo-3,5-dimethylpyrazole (CAS 2033-45-6), which requires separate introduction of a functionalized side chain via N-alkylation—adding at least one synthetic step and associated purification [1]. Literature protocols demonstrate that 4-iodopyrazoles undergo efficient Suzuki–Miyaura coupling using 5 mol% PdCl₂(PPh₃)₂ and 1.4 equiv boronic acid/ester in DMF/H₂O at 110 °C, achieving yields that enable rapid library construction of pharmacologically relevant pyrazoles [2]. The pre-installed nitrile group on the target compound eliminates post-coupling N-alkylation, streamlining parallel synthesis workflows .

Suzuki-Miyaura Coupling Sonogashira Coupling Modular Synthesis Building Block Efficiency

Commercial Availability at Defined Purity with Batch-Specific QC Enables Reproducible SAR Studies

The target compound is stocked by multiple reputable vendors (e.g., Bidepharm, Leyan, AKSci) at a standardized purity of ≥95% (typically 95+%), with batch-specific QC documentation including NMR, HPLC, and GC available upon request . This level of quality assurance contrasts with custom-synthesis-only availability of many analogous nitrile-functionalized pyrazoles, where purity and characterization can vary significantly between batches. For structure–activity relationship (SAR) studies, consistent purity minimizes confounding effects from impurities on biological assay outcomes, a critical consideration for procurement in regulated pharmaceutical environments [1].

Quality Control Reproducibility SAR Studies Procurement Specification

Optimal Application Scenarios for 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Based on Verified Differentiation


CNS-Targeted Library Synthesis Leveraging Optimized Lipophilicity and TPSA Profile

The compound's LogP (2.11) and TPSA (42 Ų) place it within the favorable CNS MPO space, making it a strategic building block for libraries designed to target neurological or psychiatric disorders. The pre-installed nitrile group provides a metabolic handle (or hydrogen-bond acceptor) while the iodopyrazole core enables rapid diversification via Suzuki–Miyaura or Sonogashira cross-coupling. A Pfizer patent (WO2024) specifically claims derivatives of this scaffold for neurodegenerative disease applications, citing improved BBB permeability [1].

Parallel Synthesis of Diverse Pyrazole-Focused Screening Collections

The bifunctional nature of this compound—combining a cross-coupling electrophile and a nitrile functional group in one molecule—eliminates post-coupling N-alkylation steps. This reduces synthetic cycle time per analog, enabling high-throughput parallel synthesis of pyrazole-focused libraries. Literature-validated Suzuki–Miyaura conditions (5 mol% PdCl₂(PPh₃)₂, 1.4 equiv boronic acid, KHCO₃, 4:1 DMF/H₂O, 110 °C) provide a robust starting point for reaction optimization [2].

Agrochemical Intermediate Development Requiring Defined Purity and Batch Reproducibility

4-Iodo-3,5-dimethylpyrazoles are established intermediates for fungicides and herbicides. The target compound extends this utility by incorporating a nitrile side chain, a common pharmacophore in agrochemicals. Procurement from vendors offering ≥95% purity with batch-specific QC (NMR, HPLC, GC) ensures reproducibility in field trial preparations and regulatory documentation, mitigating the variability associated with custom synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.